molecular formula C10H15FO B8562204 4-(1-Fluoroethenyl)oct-1-YN-4-OL CAS No. 76329-09-4

4-(1-Fluoroethenyl)oct-1-YN-4-OL

Cat. No.: B8562204
CAS No.: 76329-09-4
M. Wt: 170.22 g/mol
InChI Key: MAOLRALCPNODQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Fluoroethenyl)oct-1-yn-4-ol is a fluorinated alkyne-alcohol derivative characterized by a terminal alkyne group (C≡CH) at position 1, a hydroxyl (-OH) group at position 4, and a fluoroethenyl (-CH=CF) substituent at the same carbon. This unique structure combines the reactivity of an alkyne with the electronic effects of fluorine, which may enhance its utility in synthetic chemistry, materials science, or bioactive molecule design.

The fluoroethenyl group introduces steric and electronic modifications compared to non-fluorinated analogs. Fluorine’s electronegativity may polarize the ethenyl moiety, altering dipole moments and intermolecular interactions. The hydroxyl group’s position at carbon 4 suggests hydrogen-bonding capability, which could influence solubility and crystallinity.

Properties

CAS No.

76329-09-4

Molecular Formula

C10H15FO

Molecular Weight

170.22 g/mol

IUPAC Name

4-(1-fluoroethenyl)oct-1-yn-4-ol

InChI

InChI=1S/C10H15FO/c1-4-6-8-10(12,7-5-2)9(3)11/h2,12H,3-4,6-8H2,1H3

InChI Key

MAOLRALCPNODQL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC#C)(C(=C)F)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight : The fluoroethenyl group increases molecular weight compared to OCT-1-YN-4-OL and 4-ethyloct-1-yn-3-ol.
  • Boiling Point : Fluorine’s electronegativity may reduce boiling points slightly compared to ethyl-substituted analogs due to weaker van der Waals interactions.
  • Reactivity : The electron-withdrawing fluoroethenyl group likely enhances alkyne acidity, facilitating deprotonation in coupling reactions.

Reactivity and Stability

  • Fluorine Effects: The fluoroethenyl group may increase oxidative stability compared to non-fluorinated analogs but could introduce sensitivity to nucleophilic attack at the fluorine-bearing carbon.
  • Hydroxyl Group : The -OH at position 4 enhances solubility in polar solvents, similar to OCT-1-YN-4-OL .

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